molecular formula C9H6INO4S B159747 Chiniofon CAS No. 547-91-1

Chiniofon

カタログ番号: B159747
CAS番号: 547-91-1
分子量: 351.12 g/mol
InChIキー: ZBJWWKFMHOAPNS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chiniofon (CAS 547-91-1), also known as Yatren or Anayodin, is a halogenated 8-hydroxyquinoline derivative with the molecular formula C₉H₆INO₄S and the systematic name sodium 7-iodo-8-quinolinol-5-sulfonate. It was first introduced in the 1920s as an antiamebic agent for treating intestinal amoebiasis, particularly amoebic dysentery . Its mechanism of action involves inhibiting intestinal symbiotic bacteria, thereby disrupting the survival of Entamoeba histolytica trophozoites in the gut lumen. However, it lacks efficacy against extraintestinal parasites . Clinically, this compound is administered orally or as a retention enema (0.5–2.5% solution), though higher concentrations may cause rectal inflammation .

準備方法

Chemical Foundations of Chiniofon Synthesis

This compound (C9_9H5_5I2_2NO4_4S) derives from 8-hydroxyquinoline through sequential sulfonation and iodination. Its structure features a sulfonic acid group at position 8 and iodine atoms at positions 5 and 7 of the quinoline backbone. The synthesis involves three critical stages:

  • Sulfonation of Quinoline : Introduction of a sulfonic acid group at position 8.

  • Alkali Fusion : Conversion of 8-sulfoquinoline to 8-hydroxyquinoline.

  • Regioselective Iodination : Incorporation of iodine atoms at positions 5 and 7.

Catalytic Sulfonation of Quinoline

Reaction Mechanism and Conditions

The sulfonation of quinoline to 8-sulfoquinoline employs fuming sulfuric acid (oleum) and transition metal catalysts. As detailed in patent CN104710357A, the reaction occurs at 115–125°C for 1–3 hours under controlled stirring . The catalyst system, comprising nitrate salts (e.g., cobalt nitrate) supported on magnesium chloride nanoparticles, enhances regioselectivity, achieving 92–95% yields .

Key Parameters:

ParameterRangeOptimal Value
Temperature115–125°C120°C
Reaction Time1–3 hours2 hours
Catalyst Loading0.5–10 g0.5 g
Oleum Concentration65% (w/w)65%

The chemical equation for sulfonation is:
Quinoline+SO3Catalyst8-Sulfoquinoline\text{Quinoline} + \text{SO}_3 \xrightarrow{\text{Catalyst}} \text{8-Sulfoquinoline}

Catalyst Optimization

Nickel nitrate and cobalt nitrate catalysts immobilized on magnesium chloride nanoparticles (0.1–10 µm) reduce side reactions, such as 5-sulfoquinoline formation. Ultrasonic dispersion during catalyst preparation ensures uniform particle size (0.5–2 µm), critical for reproducibility .

Alkali Fusion for 8-Hydroxyquinoline Production

Sodium Hydroxide Melting Process

8-Sulfoquinoline undergoes alkali fusion with molten sodium hydroxide at 325–335°C to yield 8-hydroxyquinoline. Water vapor introduced during the reaction facilitates desulfonation, while neutralization with dilute sulfuric acid precipitates the product .

Industrial-Scale Protocol:

  • Melting Phase : 60 g NaOH heated to 330°C.

  • Reaction : 102 g 8-sulfoquinoline added over 30 minutes with 10–20 g steam.

  • Neutralization : Adjust pH to 7 using 20% H2_2SO4_4, yielding 55 g 8-hydroxyquinoline (93% purity) .

Regioselective Iodination of 8-Hydroxyquinoline

Two-Step Iodination Process

This compound’s final structure requires iodination at positions 5 and 7. Source 4 outlines a method using iodine monochloride (ICl) in hydrochloric acid:

  • First Iodination :
    8-Hydroxyquinoline+I2HCl5-Iodo-8-hydroxyquinoline\text{8-Hydroxyquinoline} + \text{I}_2 \xrightarrow{\text{HCl}} \text{5-Iodo-8-hydroxyquinoline}

  • Second Iodination :
    5-Iodo-8-hydroxyquinoline+I2KIO35,7-Diiodo-8-hydroxyquinoline\text{5-Iodo-8-hydroxyquinoline} + \text{I}_2 \xrightarrow{\text{KIO}_3} \text{5,7-Diiodo-8-hydroxyquinoline}

Conditions:

  • Temperature: 25–30°C (controlled to prevent over-iodination).

  • Yield: 75–92% after recrystallization .

Industrial Production and Purification

Large-Scale Reactor Design

Industrial synthesis employs jacketed reactors with:

  • Temperature Control : ±1°C accuracy via automated cooling/heating.

  • Catalyst Recovery Systems : Centrifugal filters to reclaim nanoparticle catalysts.

  • Distillation Units : Steam distillation for product isolation .

Purification Techniques

  • Crystallization : Ethanol-water mixtures (3:1) remove unreacted iodine.

  • Chromatography : Silica gel columns eliminate positional isomers (e.g., 5,6-diiodo derivatives).

Challenges and Optimization Strategies

Byproduct Formation

  • 5-Sulfoquinoline : Minimized using nanoparticle catalysts (≤3% yield) .

  • 5,6-Diiodoquinoline : Controlled via stoichiometric iodine limiting .

Environmental Considerations

  • Waste Management : Sulfuric acid neutralization with calcium oxide produces gypsum (CaSO4_4), repurposed in construction .

  • Catalyst Recycling : Magnetic separation of nickel-based catalysts reduces metal waste .

化学反応の分析

ロレチンは、次のようなさまざまな化学反応を起こします。

    酸化: ロレチンは、強力な酸化剤によって酸化され、異なる官能基を持つキノリン誘導体を生成します。

    還元: ロレチンの還元は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、脱ヨウ素化または脱スルホン化生成物が生成されます。

    置換: ロレチンは、ヨウ素またはスルホン酸基が他の官能基に置き換わる置換反応を起こすことができます。 .

科学研究における用途

ロレチンは、科学研究で幅広い用途があります。

    化学: ロレチンは、キノリン誘導体とその反応性の挙動を調べるためのさまざまな化学反応において試薬として使用されます。

    生物学: 生物学的研究では、ロレチンは、実験における微生物の汚染を防ぐための防腐剤として使用されます。

    医学: ロレチンの防腐効果は、特に創傷ケアや感染症の制御において、医学的な用途に役立ちます。

    産業: ロレチンは、散剤や含浸ガーゼなど、防腐剤の製造に使用されます

科学的研究の応用

Medicinal Applications

1. Antiparasitic Activity
Chiniofon is classified under agents against amoebiasis and other protozoal diseases. It has been historically used to treat infections caused by Entamoeba histolytica, the causative agent of amoebic dysentery. The compound works by inhibiting the growth and reproduction of the parasite, thereby alleviating symptoms associated with the infection .

2. Treatment of Neurodegenerative Diseases
Recent studies have suggested potential applications of this compound in neurodegenerative diseases. Its ability to chelate metals such as copper and zinc may contribute to neuroprotective effects. Research indicates that this compound can reduce amyloid-beta aggregation, a hallmark of Alzheimer's disease, suggesting its potential role in therapeutic strategies for neurodegeneration .

3. Antimicrobial Properties
this compound exhibits antimicrobial activity against various bacterial strains. It has been studied for its efficacy in treating infections caused by Gram-positive and Gram-negative bacteria, making it a candidate for use in antibiotic therapies .

Case Study 1: Clinical Efficacy in Amoebiasis

A clinical trial involving patients diagnosed with amoebic dysentery demonstrated that treatment with this compound resulted in a significant reduction in symptoms within 48 hours. Patients reported decreased diarrhea and abdominal pain, with laboratory tests confirming a reduction in E. histolytica load .

Case Study 2: Neuroprotective Effects

In a study examining the effects of this compound on neuronal cell cultures exposed to amyloid-beta, researchers found that cells treated with this compound showed reduced levels of oxidative stress markers and improved cell viability compared to untreated controls. This suggests that this compound may offer protective benefits against neurotoxic insults associated with Alzheimer's disease .

Data Table: Summary of Research Findings

Application Mechanism Results References
AntiparasiticInhibits growth/reproductionSignificant symptom relief in amoebiasis
Neurodegenerative diseasesMetal chelation & amyloid-beta reductionReduced oxidative stress & improved viability
AntimicrobialDisruption of cell membranesEffective against various bacterial strains

作用機序

ロレチンは、微生物の細胞膜を破壊することにより、その防腐効果を発揮し、細胞の溶解と死をもたらします。ロレチンの分子標的としては、細菌細胞膜の脂質二重層や、細胞の完全性を維持するのに関与するタンパク質などがあります。 ロレチンの作用に関与する経路には、必須酵素の阻害と、微生物細胞内の代謝プロセスの阻害などがあります .

類似化合物との比較

Chiniofon belongs to the halogenated 8-hydroxyquinoline class, which includes structurally and functionally related compounds. Below is a detailed comparison:

Structural and Functional Analogues

Clioquinol (Vioform)

  • Structure: 5-chloro-7-iodo-8-hydroxyquinoline.
  • Mechanism : Similar to this compound but with enhanced lipophilicity due to the chloro substituent, facilitating better tissue penetration.
  • Efficacy : Shows broader antimicrobial activity but was withdrawn in many countries due to neurotoxicity (e.g., subacute myelo-optic neuropathy, SMON) .
  • Administration : Oral; associated with systemic iodine absorption and toxicity .

Diodoquin (Embequine)

  • Structure: 5,7-diiodo-8-hydroxyquinoline.
  • Mechanism : Dual iodine substitution enhances amoebicidal activity by increasing iodine release in the gut.
  • Efficacy : Higher cure rates than this compound in some studies but with increased risk of iodine-induced thyroid dysfunction .
  • Administration : Oral; preferred for chronic infections due to prolonged action .

Enterovioform (Iodochlorhydroxyquinoline)

  • Structure: 5-chloro-8-hydroxy-7-iodoquinoline (similar to Clioquinol).
  • Efficacy: Demonstrated superior cure rates compared to this compound in non-toxic doses in early trials .
  • Toxicity : Linked to neurotoxicity, leading to restricted use .

Carbarsone

  • Structure: A pentavalent arsenical (non-quinoline).
  • Mechanism : Directly targets amoebic enzymes.
  • Efficacy : Lower failure rates (9%) compared to this compound alone; combined with this compound enemas, failure rates drop to 3% .
  • Toxicity : Arsenic-related toxicity limits its use .

Comparative Data Table

Compound Chemical Structure Mechanism Efficacy (Cure Rate) Administration Key Toxicity Risks
This compound 7-iodo-8-hydroxyquinoline-5-sulfonate Inhibits gut symbionts ~70–80% Oral/Enema Diarrhea exacerbation, rectal inflammation
Clioquinol 5-chloro-7-iodo-8-hydroxyquinoline Broad antimicrobial action ~85–90% Oral Neurotoxicity (SMON)
Diodoquin 5,7-diiodo-8-hydroxyquinoline Iodine release in gut ~80–85% Oral Iodine-induced thyroid dysfunction
Carbarsone Pentavalent arsenical Inhibits amoebic enzymes ~90% (monotherapy) Oral Arsenic toxicity (neuro, hepatic)

Pharmacokinetic and Toxicity Profiles

  • Iodine Absorption: Comparative studies show this compound releases less systemic iodine than Diodoquin or Clioquinol, reducing thyroid-related risks. However, its sulfonate group limits intestinal absorption, confining activity to the gut .
  • Neurotoxicity: Clioquinol and Enterovioform are linked to SMON, while this compound’s sulfonate group may mitigate neural uptake .
  • Drug Combinations : this compound enemas paired with Carbarsone or emetine improve cure rates, highlighting its role in combination therapy .

生物活性

Chiniofon, a synthetic derivative of hydroxyquinoline, has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Classification

This compound is classified under hydroxyquinolines, characterized by its quinoline moiety with hydroxyl substitutions. Its chemical structure is pivotal for its biological activity, influencing interactions with various biological targets.

This compound exhibits several mechanisms that contribute to its biological effects:

  • Antimicrobial Activity : this compound demonstrates significant antibacterial and antifungal properties. It inhibits the growth of various pathogens by disrupting cell membrane integrity and interfering with metabolic processes.
  • Antiparasitic Effects : The compound has shown efficacy against protozoan parasites, particularly in the treatment of infections like amoebiasis. Its mechanism involves inhibition of parasite enzymes essential for survival.
  • Cytotoxicity : this compound induces apoptosis in cancer cells through the activation of intrinsic pathways. It affects key signaling pathways, such as PI3K/AKT, leading to increased caspase activity and subsequent cell death.

Biological Activity Data

The following table summarizes the biological activities of this compound based on various studies:

Activity Target Organisms/Cells IC50/MIC Values References
AntibacterialStaphylococcus aureus, E. coli4-16 µg/mL
AntifungalCandida albicans0.5-2 µg/mL
AntiparasiticEntamoeba histolytica1-5 µg/mL
Cytotoxicity (Cancer)Neuroblastoma cellsIC50 = 10 µM

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The study reported a significant reduction in bacterial load in treated patients compared to controls, highlighting its potential as an alternative treatment option.

Case Study 2: Treatment of Amoebiasis

In a randomized controlled trial involving patients with amoebiasis, this compound demonstrated superior efficacy compared to standard treatments. Patients receiving this compound showed faster resolution of symptoms and lower recurrence rates over a six-month follow-up period.

Research Findings

Recent studies have explored the pharmacological profiles and safety profiles of this compound:

  • Toxicological Studies : Research indicates that while this compound is generally well tolerated, it can cause adverse effects at higher doses, necessitating careful monitoring during treatment.
  • Synergistic Effects : Studies have shown that combining this compound with other antimicrobial agents enhances its effectiveness against resistant strains, suggesting potential for combination therapies.
  • Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between this compound and target enzymes, providing insights into its mode of action at the molecular level.

Q & A

Basic Research Questions

Q. How to design in vitro experiments to evaluate Chiniofon’s antimicrobial efficacy?

  • Methodology:

  • Use standardized minimum inhibitory concentration (MIC) assays with bacterial strains (e.g., Entamoeba histolytica) under controlled pH and temperature conditions .
  • Include positive controls (e.g., metronidazole) and negative controls (culture medium only).
  • Replicate experiments ≥3 times to account for biological variability.
  • Example Data Table:
StrainMIC (µg/mL)Cytotoxicity (IC₅₀, µg/mL)
Strain A12.5>100
Strain B25.075.0

Q. What biochemical assays validate this compound’s mechanism of action against protozoal enzymes?

  • Methodology:

  • Perform enzyme inhibition assays (e.g., pyruvate:ferredoxin oxidoreductase activity) using purified protozoal enzymes .
  • Compare kinetic parameters (Km, Vmax) with and without this compound.
  • Use spectrophotometric or fluorometric detection for real-time activity monitoring.

Q. How to conduct a systematic literature review on this compound’s historical and contemporary applications?

  • Methodology:

  • Search databases (PubMed, Scopus) using keywords: “this compound,” “iodoquinol derivatives,” “amebiasis treatment.”
  • Apply snowball sampling to identify foundational studies (pre-1980) and recent clinical trials .
  • Critically evaluate sources for methodological rigor (e.g., sample size, blinding).

Advanced Research Questions

Q. How to resolve contradictions between in vitro efficacy and in vivo pharmacokinetic limitations of this compound?

  • Methodology:

  • Conduct comparative bioavailability studies in animal models to assess absorption barriers (e.g., poor intestinal permeability) .
  • Analyze metabolite profiles using LC-MS to identify active derivatives or degradation products .
  • Hypothesis: Low oral bioavailability may explain reduced in vivo efficacy despite strong in vitro activity.

Q. What strategies optimize this compound’s formulation to enhance stability and target specificity?

  • Methodology:

  • Test encapsulation in liposomes or nanoparticles to improve solubility and reduce hepatic first-pass metabolism .
  • Use Franz diffusion cells to evaluate trans-mucosal delivery efficiency.
  • Example Data Table:
FormulationSolubility (mg/mL)Half-life (h)
Free drug0.52.5
Liposomal3.26.8

Q. How to assess this compound’s potential off-target effects in mammalian cell lines?

  • Methodology:

  • Perform high-throughput screening (HTS) using human cell lines (e.g., HepG2) to measure mitochondrial toxicity via ATP luminescence assays .
  • Apply transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress response).

Q. Data Analysis & Interpretation

Q. How to statistically analyze dose-response data for this compound in heterogeneous cell populations?

  • Methodology:

  • Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀ values .
  • Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare efficacy across cell types.

Q. What computational tools predict this compound’s binding affinity to novel microbial targets?

  • Methodology:

  • Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., E. histolytica cysteine proteases) .
  • Validate predictions with surface plasmon resonance (SPR) assays.

Q. Ethical & Translational Considerations

Q. How to design ethical preclinical studies for this compound in compliance with animal welfare guidelines?

  • Methodology:

  • Follow ARRIVE 2.0 guidelines for in vivo experiments, including power analysis to minimize sample sizes .
  • Monitor adverse events (e.g., neurotoxicity) using standardized scoring systems.

Q. What criteria prioritize this compound derivatives for clinical translation?

  • Methodology:
  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to rank candidates .
  • Use ADMET prediction tools to exclude derivatives with hepatotoxicity risks.

特性

IUPAC Name

8-hydroxy-7-iodoquinoline-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO4S/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12/h1-4,12H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJWWKFMHOAPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046136
Record name Loretin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Sulfur yellow solid; Nearly odorless; [Merck Index] Yellow powder; [Alfa Aesar MSDS]
Record name 8-Hydroxy-7-iodo-5-quinolinesulfonic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11321
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

547-91-1
Record name Ferron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=547-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxy-7-iodo-5-quinolinesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferron
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3784
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Quinolinesulfonic acid, 8-hydroxy-7-iodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Loretin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-hydroxy-7-iodoquinoline-5-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-HYDROXY-7-IODO-5-QUINOLINESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E8Y02XFEI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chiniofon
Reactant of Route 2
Chiniofon
Reactant of Route 3
Chiniofon
Reactant of Route 4
Chiniofon
Reactant of Route 5
Chiniofon
Reactant of Route 6
Chiniofon

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。